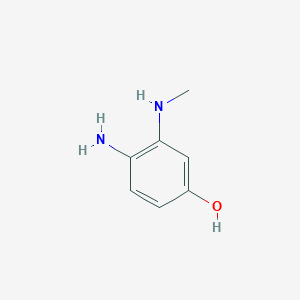

4-Amino-3-(methylamino)phenol

Description

Historical Perspectives on Substituted Aminophenols Research

The study of substituted aminophenols has a rich history rooted in the development of synthetic chemistry. Aminophenols, as a class, are recognized for their amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group. Historically, a primary route for the synthesis of many aminophenols has been the reduction of the corresponding nitrophenols. For instance, methods have been developed for the reduction of 4-nitroso-3-methyl-phenol to 4-amino-3-methyl-phenol using agents like hydrogen sulfide (B99878) or through catalytic hydrogenation. google.com These foundational synthetic strategies have been refined over time to improve yield, selectivity, and environmental footprint. google.com

The industrial and academic importance of aminophenols grew significantly with the expansion of the chemical dye and pharmaceutical industries. They serve as crucial intermediates in the production of a wide range of products. For example, some aminophenol derivatives are key precursors in the synthesis of fluorescent dyes and have been utilized as colorants in hair dyes. wikipedia.org Furthermore, their utility extends to the creation of plant protection agents and materials for high-performance resins and carbon fibers. google.com This historical context underscores the established importance of the aminophenol scaffold in diverse areas of chemical science.

Significance of 4-Amino-3-(methylamino)phenol within Organic Chemistry

While specific research on this compound is limited, its significance within organic chemistry can be inferred from its structure and by examining related compounds. The presence of multiple reactive sites—the primary amine, the secondary amine, and the hydroxyl group—makes it a potentially valuable building block for creating a variety of chemical derivatives. ontosight.ai These functional groups allow for a range of chemical transformations, positioning the compound as a versatile starting material for producing derivatives with potential applications in materials science, agrochemicals, and pharmaceuticals. ontosight.ai

The synthesis of related substituted aminophenols provides insight into potential synthetic routes for this compound. A common method for producing compounds like 4-amino-3-methylphenol (B1666317) involves a multi-step process starting from m-cresol (B1676322). This process typically includes a nitrosation reaction followed by a reduction step. google.com For instance, m-cresol can be reacted with a nitrosating agent, such as sodium nitrite (B80452) and hydrochloric acid, to form 4-nitroso-3-methylphenol. This intermediate is then reduced, often through catalytic hydrogenation, to yield the final aminophenol product. google.com Similar strategies could likely be adapted for the synthesis of this compound.

Below is a table of the basic properties of this compound.

| Property | Value |

| CAS Number | 1081768-55-9 |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

Current Research Landscape and Emerging Directions for this compound

Current academic research into aminophenol derivatives is exploring novel applications, which may indicate future research directions for compounds like this compound. Although this specific molecule is not named in recent prominent studies, the investigation of its structural analogs is active.

One emerging area is the development of new therapeutic agents. For example, recent research in 2024 has focused on the discovery of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a type of programmed cell death implicated in various diseases. These studies have shown that certain aminophenol structures can have significant protective effects in models of kidney and liver injury.

Another avenue of research involves the synthesis of new para-aminophenol derivatives as potential analogues of paracetamol with different physiological effects. A 2025 study described the synthesis of such derivatives and their modulating effects on thermoregulatory and nociceptive reactions in experimental models.

These research trends highlight the ongoing interest in the aminophenol scaffold for developing new bioactive molecules. While direct research on this compound is not yet prevalent, its structural features suggest it could be a candidate for investigation in similar therapeutic or materials science contexts. The synthesis and evaluation of its derivatives could expand the chemical space for new discoveries in these fields.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

4-amino-3-(methylamino)phenol |

InChI |

InChI=1S/C7H10N2O/c1-9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,8H2,1H3 |

InChI Key |

LBKBCWIPKCYLGT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Amino 3 Methylamino Phenol

Reactivity of the Amino and Methylamino Functional Groups

The nitrogen-containing functional groups are central to the reactivity profile of 4-Amino-3-(methylamino)phenol.

Nucleophilic Characteristics of Amine Moieties

Both the primary amino (-NH2) and secondary methylamino (-NHCH3) groups possess lone pairs of electrons on their nitrogen atoms, making them effective nucleophiles. This characteristic allows them to readily engage in reactions with electron-deficient species. The nucleophilicity of these amine groups facilitates reactions such as alkylation and acylation. While both groups are nucleophilic, their relative reactivity can be influenced by the electronic and steric environment. The methyl group in the methylamino moiety has a slight electron-donating inductive effect, which can modulate its nucleophilicity relative to the primary amino group.

Electrophilic Substitution Preferences on the Aromatic Ring

The amino, methylamino, and hydroxyl substituents are all potent activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is a consequence of the resonance delocalization of lone pairs of electrons from the oxygen and nitrogen atoms into the benzene (B151609) ring, which enriches the electron density at these positions.

In the case of this compound, the directing effects of the three groups are cumulative. The hydroxyl group at position 1 strongly activates positions 2 and 6. The amino group at position 4 activates positions 3 and 5, and the methylamino group at position 3 activates positions 2 and 4. This concerted activation renders the aromatic ring highly susceptible to electrophilic attack, particularly at the most sterically accessible and electronically enriched sites, which are positions 2, 5, and 6.

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group imparts another layer of chemical reactivity to the molecule, participating in acid-base and substitution reactions.

Acid-Base Equilibria and Proton Transfer Phenomena

The hydroxyl group confers acidic properties upon the molecule, enabling it to donate a proton and form a phenoxide ion. The acidity of this phenolic proton is modulated by the electron-donating amino and methylamino groups present on the ring. By increasing the electron density on the aromatic system, these groups tend to decrease the acidity of the phenolic proton, resulting in a higher pKa value compared to unsubstituted phenol (B47542). Conversely, the amino groups can act as bases by accepting protons. Consequently, the molecule exhibits complex acid-base equilibria characterized by multiple pKa values corresponding to the different ionizable groups.

Etherification and Esterification Reactions

The phenolic hydroxyl group is a site for both etherification and esterification reactions. In etherification, the molecule, typically as the more nucleophilic phenoxide ion, can attack an alkyl halide or a similar electrophile to form an ether. Esterification can be achieved by reacting this compound with carboxylic acids or their more reactive derivatives, like acid chlorides or anhydrides, leading to the formation of an ester linkage. The electron-rich nature of the aromatic ring can enhance the nucleophilicity of the hydroxyl group, thereby facilitating these transformations.

Oxidation-Reduction Chemistry of this compound

The presence of multiple electron-donating groups makes the molecule particularly prone to oxidation. The aminophenol core is a well-established redox-active chemical motif.

Oxidation of this compound can proceed through various pathways to yield products such as quinone-imines. The initial step typically involves the removal of one or more electrons from the electron-rich aromatic system. The resulting radical species can then undergo subsequent reactions, including dimerization or polymerization. This reactivity is harnessed in applications such as hair coloring, where this compound acts as a "coupler." In the presence of an oxidizing agent like hydrogen peroxide and a primary intermediate, it undergoes oxidative coupling to form complex colored polymers. The specific nature of the final products is highly dependent on the oxidant used and the precise reaction conditions.

Table of Mentioned Chemical Compounds

| Compound Name |

| This compound |

| Hydrogen peroxide |

| Phenol |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 29555-46-2 |

| Physical State | Solid |

Polymerization and Condensation Pathways Involving this compound

The chemical structure of this compound, featuring a primary aromatic amine, a secondary aromatic amine, and a phenolic hydroxyl group, presents multiple reactive sites for polymerization and condensation reactions. While specific research on the polymerization of this particular molecule is not extensively documented in publicly available literature, its potential reaction pathways can be inferred from the known reactivity of its functional groups. The presence of these distinct functionalities allows for its potential use as a monomer in the synthesis of various polymers, such as polyamides, polyimides, polyurethanes, and phenolic resins.

The reactivity of the amino and hydroxyl groups is central to the polymerization potential of this compound. The primary and secondary amino groups can participate in nucleophilic substitution and addition reactions, while the phenolic hydroxyl group can undergo esterification, etherification, and electrophilic substitution on the aromatic ring. The interplay of these groups dictates the types of polymers that can be formed.

Condensation polymerization, a process where monomers join together with the loss of a small molecule like water or methanol (B129727), is a primary pathway for polymers derived from functionalized phenols and anilines. Given its structure, this compound could be a valuable monomer for creating polymers with specific properties, such as thermal stability, conductivity, or enhanced solubility due to the presence of the methylamino group.

A general description of 4-amino-3-methylphenol (B1666317), a related compound, indicates it can be used in the synthesis of new types of "tweezer-molecules" where a preferred binding conformation is generated by convergent, intramolecular hydrogen bonding. sigmaaldrich.com This suggests that derivatives of aminophenols can be used to create complex molecular architectures.

The following table outlines the potential polymerization reactions involving the different functional groups of this compound with various co-monomers.

| Functional Group of this compound | Co-monomer Functional Group | Resulting Linkage | Potential Polymer Type |

| Primary Amino (-NH2) | Carboxylic Acid (-COOH) / Acyl Chloride (-COCl) | Amide (-NH-CO-) | Polyamide |

| Primary Amino (-NH2) | Anhydride (B1165640) | Imide | Polyimide |

| Secondary Amino (-NHCH3) | Carboxylic Acid (-COOH) / Acyl Chloride (-COCl) | Amide (-N(CH3)-CO-) | N-substituted Polyamide |

| Hydroxyl (-OH) | Isocyanate (-NCO) | Urethane (-O-CO-NH-) | Polyurethane |

| Hydroxyl (-OH) | Carboxylic Acid (-COOH) / Acyl Chloride (-COCl) | Ester (-O-CO-) | Polyester |

| Phenolic Ring | Formaldehyde (B43269) | Methylene Bridge (-CH2-) | Phenolic Resin |

The synthesis of polymers from aminophenol derivatives can be achieved through various methods, including chemical oxidative polymerization and electrochemical anodic oxidation. google.com For instance, the polymerization of aminophenols can be initiated by oxidizing agents such as ammonium (B1175870) persulfate, iron chloride, or hydrogen peroxide in an acidic medium. google.com The relative positions of the amino and hydroxyl groups on the aromatic ring significantly influence the electrochemical properties and the structure of the resulting polymer. sigmaaldrich.com

In the context of condensation reactions, phenols and anilines are known to react with aldehydes like formaldehyde to form resins. The reaction of 1,3-dimethylolurea with phenol, for example, has been studied as a model for amino-phenolic co-condensed resins. These studies indicate that the reaction conditions, such as pH, play a crucial role in determining whether self-condensation or co-condensation occurs. While specific studies on this compound are not available, it is plausible that it could undergo similar condensation reactions with aldehydes, leading to the formation of complex, cross-linked polymer networks.

The following table summarizes potential condensation pathways for this compound.

| Reaction Type | Reactant(s) | Conditions | Potential Product |

| Polyamide Synthesis | Diacyl chloride | Base, solvent | Polyamide with pendant methylamino and hydroxyl groups |

| Polyurethane Synthesis | Diisocyanate | Catalyst, heat | Polyurethane with pendant amino and methylamino groups |

| Phenolic Resin Formation | Formaldehyde | Acid or base catalyst, heat | Cross-linked phenolic resin incorporating amino groups |

It is important to note that the presence of multiple reactive sites on this compound can also lead to the formation of undesired side-products and complex, branched structures if the reaction conditions are not carefully controlled. Selective protection of one or more functional groups may be necessary to achieve a desired linear polymer structure. The inherent reactivity of this molecule makes it a potentially versatile monomer, though further research is needed to fully explore its polymerization and condensation behaviors.

Synthesis and Structural Elucidation of 4 Amino 3 Methylamino Phenol Derivatives

Postulated Synthesis of Derivatives Functionalized at the Amino Group

The two amino groups of 4-Amino-3-(methylamino)phenol—the primary amino group at the 4-position and the secondary methylamino group at the 3-position—present opportunities for selective functionalization, primarily through acylation reactions. The reactivity of these two groups is expected to differ, with the primary amine generally being more nucleophilic and less sterically hindered than the secondary amine.

N-Acylation: The introduction of acyl groups can be achieved using various acylating agents such as acid chlorides or acid anhydrides. The reaction conditions, including the choice of solvent and the presence of a base, would be critical in controlling the extent of acylation. For instance, a mild base might favor mono-acylation, likely at the more reactive primary amino group. Stronger bases or an excess of the acylating agent could lead to di-acylation.

A hypothetical reaction scheme for the N-acylation of this compound is presented below:

| Reagent | Product(s) |

| Acetyl chloride (1 eq.) | Predominantly N-(4-amino-2-(methylamino)phenyl)acetamide |

| Acetic anhydride (B1165640) (excess) | N,N'-(4-hydroxy-2-methyl-1,3-phenylene)bis(acetamide) |

These reactions would likely be carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Hypothetical Derivatives Functionalized at the Hydroxyl Group

The phenolic hydroxyl group in this compound offers another site for derivatization, most commonly through alkylation or esterification.

O-Alkylation: The Williamson ether synthesis is a classical method for the O-alkylation of phenols. This would involve deprotonating the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. To prevent competing N-alkylation of the amino groups, it would be advantageous to first protect them, for example, through acetylation.

O-Esterification: Esterification of the hydroxyl group could be achieved by reaction with an acid chloride or anhydride. Similar to O-alkylation, protection of the more nucleophilic amino groups would be a prudent step to ensure selective reaction at the hydroxyl position.

Theoretical Ring-Substituted Derivatives of this compound

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino and hydroxyl groups. These groups are ortho-, para-directing. Given the existing substitution pattern, the most likely positions for further substitution would be the 2-, 5-, and 6-positions.

Halogenation: Electrophilic halogenation, for instance with bromine water or N-bromosuccinimide, would be expected to proceed readily, potentially leading to poly-substituted products due to the high activation of the ring.

Nitration: Nitration would require careful control of reaction conditions to avoid oxidation of the aminophenol. The use of dilute nitric acid might introduce a nitro group onto the ring, with the position being influenced by the directing effects of the existing substituents.

Anticipated Spectroscopic and Spectrometric Characterization of Synthesized Derivatives

The structural elucidation of any synthesized derivatives of this compound would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

¹H NMR and ¹³C NMR spectroscopy would be indispensable for determining the precise structure of any derivatives.

¹H NMR Spectroscopy:

The chemical shifts and coupling patterns of the aromatic protons would confirm the position of new substituents on the benzene ring.

The appearance or disappearance of signals for the NH and OH protons, and shifts in the signals of adjacent protons, would indicate functionalization at these sites.

The integration of signals would provide the relative number of protons in different chemical environments.

¹³C NMR Spectroscopy:

The chemical shifts of the aromatic carbons would be sensitive to the electronic effects of any newly introduced substituents.

The appearance of new signals corresponding to the carbons of the added functional groups (e.g., carbonyl carbons in acylated derivatives, alkyl carbons in O-alkylated derivatives) would provide clear evidence of successful derivatization.

A hypothetical ¹H NMR data table for a mono-acetylated derivative is presented below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | Phenolic OH |

| ~8.0 | s | 1H | Amide NH |

| ~7.0 | d | 1H | Aromatic H |

| ~6.8 | d | 1H | Aromatic H |

| ~6.6 | dd | 1H | Aromatic H |

| ~4.0 | s | 2H | Amino NH₂ |

| ~2.8 | s | 3H | Methylamino CH₃ |

| ~2.1 | s | 3H | Acetyl CH₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the derivatives.

The stretching vibrations of N-H and O-H bonds would appear in the region of 3200-3600 cm⁻¹.

The appearance of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ would confirm N-acylation or O-esterification.

C-N and C-O stretching vibrations in the fingerprint region would also provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The introduction of different functional groups would be expected to cause shifts in the absorption maxima (λ_max), providing evidence of successful derivatization and offering insights into the electronic structure of the new compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be crucial for determining the molecular weight of the synthesized derivatives and for obtaining structural information through fragmentation analysis.

The molecular ion peak (M⁺) would confirm the molecular formula of the derivative.

The fragmentation pattern would provide clues about the structure. For example, the loss of specific fragments (e.g., an acetyl group) would help to confirm the identity of the derivative.

Analytical Methodologies for 4 Amino 3 Methylamino Phenol and Its Analogues

Spectrophotometric Detection and Quantification Methods

Spectrophotometry offers a straightforward and cost-effective approach for the analysis of aminophenol compounds. These methods are typically based on color-forming reactions, where the analyte reacts with a specific reagent to produce a colored product whose absorbance can be measured at a specific wavelength.

One common method involves the reaction of phenolic compounds with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline medium in the presence of an oxidizing agent like potassium ferricyanide. epa.govimpactfactor.org This reaction forms a stable, colored antipyrine (B355649) dye, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the phenolic compound. epa.gov For instance, a method for determining phenol (B47542) involves its oxidative coupling with 4-aminoantipyrine to form a red complex, which is then measured at 505 nm. ezkem.com

Derivative spectrophotometry is another technique used to enhance the specificity of UV-absorption spectra, especially for analyzing mixtures of compounds with overlapping spectra. rsc.org This approach has been successfully applied to the simultaneous quantification of phenol, 2-aminophenol (B121084), and 4-aminophenol (B1666318) in water samples. rsc.orgrsc.org By calculating the derivative of the ratio spectra, individual components in a ternary mixture can be determined without prior separation. rsc.org

The choice of reagent and reaction conditions is critical for the sensitivity and selectivity of spectrophotometric methods. For example, 2-iodylbenzoate has been proposed as an oxidizing agent for the determination of primary aromatic amines in the presence of 4-N-methylaminophenol, resulting in a purple-red product with maximum absorption at 525 nm. nih.gov Another method utilizes the reaction of aminophenol isomers with 1,2-Naphthoquinone-4-sulphonate (NQS) in a basic medium to form colored products with distinct absorption maxima for ortho-, meta-, and para-aminophenol. researchgate.net

Electrochemical Analytical Techniques

Electrochemical methods provide a highly sensitive and often rapid means for the determination of electroactive compounds like 4-Amino-3-(methylamino)phenol and its analogues. These techniques are based on measuring the electrical signals (such as current or potential) generated by the oxidation or reduction of the analyte at an electrode surface.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed electrochemical techniques. uaic.ro The modification of electrode surfaces with various materials can significantly enhance the sensitivity and selectivity of the analysis. For example, a glassy carbon electrode (GCE) modified with a graphene-chitosan composite film has been shown to significantly increase the redox peak currents of 4-aminophenol, indicating an electrocatalytic activity of graphene towards this compound. researchgate.net Similarly, a GCE modified with a three-dimensionally ordered macroporous film of polycysteine has been used to develop a sensitive sensor for 4-aminophenol, with a detection limit of 8 nM. researchgate.net

The development of novel electrode materials is a key area of research in this field. A sensor based on a CoFe2O4/MCM-41 nanocomposite modified electrode has been developed for the simultaneous determination of 4-aminophenol, acetaminophen (B1664979), and mefenamic acid. researchgate.net Another innovative approach involves the use of flexible laser-induced graphene electrodes functionalized with a multi-walled carbon nanotubes-polyaniline (MWCNT-PANI) composite, which has demonstrated a low detection limit of 0.006 μM for 4-aminophenol. mdpi.com

These electrochemical sensors offer several advantages, including the potential for miniaturization and application in real-time monitoring. For instance, the ultrasensitive simultaneous voltammetric determination of 4-aminophenol and acetaminophen has been achieved using a sensor based on bimetallic MOF-derived nitrogen-doped carbon coated CoNi alloy, highlighting the potential for clinical applications. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are powerful tools for separating complex mixtures and quantifying individual components. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like aminophenols.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is widely used for the determination of various components in hair dyes, including this compound and its isomers. nih.govnih.gov These methods typically involve a reversed-phase separation on a C18 or a similar column, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govnih.govrsc.orgpom.go.id A photodiode array (DAD) or a UV detector is commonly used for detection. nih.goveuropa.eu

Several HPLC methods have been developed and validated for the simultaneous determination of multiple hair dye components. For example, one method allows for the analysis of 22 components in hair dyes using an amide-bonded C16 silica (B1680970) column and a gradient elution with an acetonitrile-phosphate buffer mobile phase. nih.gov Another method enables the rapid determination of 54 dye components using HPLC coupled to high-resolution mass spectrometry (HPLC-HRMS), which offers enhanced selectivity and sensitivity. rsc.org The use of tandem mass spectrometry (HPLC-MS/MS) provides confirmatory analysis and can overcome interference problems often encountered in complex matrices. nih.gov

The stability of the analytes during sample preparation and analysis is a critical consideration. For some aminophenol derivatives, sample extraction with a methanol (B129727) solution containing an antioxidant like D-isoascorbic acid has been shown to improve stability and accuracy. rsc.org

Interactive Table: HPLC Methods for Aminophenol Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| 22 Hair Dye Components | Amide bonded C16 silica | Acetonitrile-phosphate buffer with 1-heptanesulfonic acid sodium salt | DAD (260 nm, 280 nm) | nih.gov |

| 54 Hair Dye Components | ACE Excel 3 C18 | Acetonitrile/methanol and buffer | Quadrupole Orbitrap MS | rsc.org |

| 32 Oxidative Dyes | C18 | Acetonitrile/methanol and buffer | DAD, MS/MS | nih.gov |

| 4-Amino-3-nitrophenol | Octadecylsilane (C18) | Acetonitrile and acetic buffer | PDA | pom.go.id |

| Oxidant Hair Dyes | SCX sorbent | Acetonitrile and buffer with 1,8-diaminooctane (B148097) and heptanesulfonate | Photodiode array | epa.gov |

| 4-Aminophenol | Primesep 100 mixed-mode | Water, Acetonitrile, Sulfuric acid or Perchloric acid | UV (275 nm) | sielc.com |

| 4-Amino-3-chlorophenol | Newcrom R1 | Acetonitrile, water, and phosphoric acid | MS-compatible with formic acid | sielc.com |

Flow Injection Analysis (FIA) for Rapid Determination

Flow Injection Analysis (FIA) is an automated method that provides rapid determination of analytes in a continuous flow system. wikipedia.orgucsb.edu It is particularly useful for routine analysis of a large number of samples. nih.gov FIA methods are often coupled with spectrophotometric or electrochemical detection.

A multicommuted flow injection method has been developed for the fast photometric determination of phenolic compounds based on their inhibitory effect on the formation of a colored radical cation. nih.gov This method allows for a sample throughput of 8 samples per hour, which is significantly faster than conventional methods. nih.gov

FIA can also be used for the determination of total phenols by reacting the sample with 4-aminoantipyrine and an oxidizing agent to form a colored complex that is measured spectrophotometrically. ezkem.comresearchgate.net The optimization of FIA parameters, such as flow rate and reactor dimensions, is crucial for achieving the best analytical performance. researchgate.net

Advanced Analytical Techniques for Trace Analysis and Purity Assessment

For the detection of trace levels of this compound and for assessing its purity, more advanced analytical techniques are often required.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for trace analysis due to its high sensitivity and selectivity. nih.gov This technique allows for the detection and quantification of analytes at very low concentrations, even in complex matrices. nih.gov The limits of detection for some hair dye components using HPLC-MS/MS can be as low as 0.01 µg/g. nih.gov

Electrochemical methods using modified electrodes also offer excellent sensitivity for trace analysis. For example, a voltammetric sensor based on a laser-induced graphene electrode modified with MWCNT-PANI has been reported to have a detection limit of 0.006 μM for 4-aminophenol. mdpi.com Another method, using a glassy carbon electrode modified with a three-dimensionally ordered macroporous film of polycysteine, achieved a detection limit of 8 nM. researchgate.net

For purity assessment, a combination of techniques is often employed. HPLC with a high-resolution detector like a photodiode array or mass spectrometer can be used to identify and quantify impurities. rsc.orgeuropa.eu Other techniques, such as infrared (IR) spectroscopy and mass spectrometry (MS), can provide structural information about the main compound and any potential impurities. The NIST WebBook provides reference mass and IR spectra for 4-amino-3-methylphenol (B1666317) that can be used for identification purposes. nist.gov

Theoretical and Computational Chemistry Studies on 4 Amino 3 Methylamino Phenol

Computational Studies of Tautomeric Equilibria and Isomer Energetics

Tautomerism is a key consideration for aminophenols, which can potentially exist in equilibrium between phenol-imine and quinone-enamine forms. Computational studies on analogous systems, such as N-salicylidene-p-X-aniline compounds, have demonstrated that the position of this equilibrium is sensitive to substituent effects and the surrounding solvent medium. For 4-Amino-3-(methylamino)phenol, the principal tautomeric equilibrium to consider would be between the phenol (B47542) form and its corresponding keto-amine tautomer.

Quantum chemical calculations, such as those performed using DFT with basis sets like 6-311+G**, can predict the relative stabilities of these tautomers. In many substituted phenols, the aromatic phenol form is found to be significantly more stable than its keto tautomers due to the energetic favorability of the aromatic ring. For instance, DFT calculations on aminonitroethylene isomers and their tautomers have successfully predicted the most stable forms based on their heats of formation and Gibbs free energies.

Table 1: Predicted Relative Energies of Hypothetical Tautomers of this compound Based on Analogous Systems

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Notes |

| Phenol Form | This compound | 0.00 | Expected to be the most stable tautomer due to aromaticity. |

| Keto-Amine Tautomer | 4-Imino-5-(methylamino)cyclohexa-2,5-dien-1-one | +10 to +15 | Estimated energy penalty for loss of aromaticity, based on similar systems. |

Note: The data in this table is hypothetical and extrapolated from computational studies on analogous aminophenol and related heterocyclic systems. The actual energy differences would require specific calculations for this molecule.

In Silico Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Methods like DFT can be used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For the infrared (IR) spectrum of this compound, DFT calculations would be expected to predict characteristic vibrational modes. These would include O-H and N-H stretching frequencies, aromatic C-H stretching, C=C stretching in the aromatic ring, and C-N and C-O stretching vibrations. Computational studies on 2-aminophenol (B121084) have demonstrated good agreement between calculated vibrational frequencies and experimental values. researchgate.net Similarly, theoretical IR spectra have been successfully generated for other aminophenol derivatives.

In silico prediction of NMR spectra is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For this compound, such calculations would predict distinct chemical shifts for the aromatic protons, the protons of the amino and methylamino groups, and the methyl protons. The predicted chemical shifts would be influenced by the electron-donating effects of the amino, methylamino, and hydroxyl groups on the aromatic ring. Machine learning approaches are also emerging as a powerful tool for the accurate prediction of ¹H NMR chemical shifts for small molecules. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on Analogous Systems and Predictive Models

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic H (position 2) | 6.5 - 6.8 | Doublet | Influenced by adjacent hydroxyl and methylamino groups. |

| Aromatic H (position 5) | 6.3 - 6.6 | Doublet of doublets | Influenced by adjacent amino group and meta-positioned hydroxyl group. |

| Aromatic H (position 6) | 6.7 - 7.0 | Doublet | Influenced by adjacent amino group. |

| OH | 8.5 - 9.5 | Singlet (broad) | Chemical shift is solvent-dependent. |

| NH₂ | 3.5 - 4.5 | Singlet (broad) | Chemical shift is solvent-dependent. |

| NH(CH₃) | 4.0 - 5.0 | Singlet (broad) | Chemical shift is solvent-dependent. |

| CH₃ | 2.7 - 3.0 | Singlet | Attached to the nitrogen of the methylamino group. |

Note: These are estimated chemical shifts based on computational models and data from structurally similar aminophenol derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3600 - 3650 |

| N-H (in NH₂) | Symmetric Stretching | 3350 - 3400 |

| N-H (in NH₂) | Asymmetric Stretching | 3450 - 3500 |

| N-H (in NHCH₃) | Stretching | 3400 - 3450 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-O | Stretching | 1200 - 1260 |

| C-N | Stretching | 1250 - 1350 |

Note: These frequencies are based on typical ranges for these functional groups and data from DFT calculations on related aminophenol compounds.

Industrial Applications and Materials Science Relevance of 4 Amino 3 Methylamino Phenol

Application as an Intermediate in Dye and Pigment Synthesis

4-Amino-3-methylphenol (B1666317), also known as 4-amino-m-cresol, is a crucial component in the synthesis of various dyes, including fluoran-based leuco dyes and oxidative hair colorants. ulprospector.comgoogle.comgoogle.com These dyes are valued for their ability to produce long-lasting and vibrant colors. damiva.comkajay-remedies.com In oxidative hair dyes, it acts as a primary intermediate or "oxidation base," which is a foundational component for color formation. ulprospector.com

Role in Chromophore Development

The efficacy of 4-amino-3-methylphenol in dye synthesis stems from its chemical structure, which is conducive to forming chromophores—the parts of a molecule responsible for color. The presence of both an amino (-NH2) group and a hydroxyl (-OH) group on the phenol (B47542) ring allows it to undergo specific chemical reactions to create larger, colored molecules. damiva.comkajay-remedies.com

In oxidative dyeing processes, such as those for hair, 4-amino-3-methylphenol is first oxidized, typically by hydrogen peroxide in an alkaline medium. damiva.comwikipedia.org This initial step transforms the aminophenol into a reactive intermediate, a quinone-imine. nih.gov This intermediate is highly electrophilic and readily reacts with other molecules present in the formulation, known as couplers. The subsequent coupling and further oxidation reactions build a complex, high-molecular-weight dye molecule that becomes trapped within the substrate, such as the hair fiber, resulting in a permanent color. ulprospector.comwikipedia.org The specific combination of the primary intermediate and the coupler dictates the final shade. wikipedia.org

For fluoran (B1223164) dyes, which are often used in applications like thermal paper, 4-amino-3-methylphenol serves as a key building block for the complex triarylmethane structure of the dye. google.comgoogle.comwikipedia.org The synthesis involves condensation reactions where the aminophenol structure contributes to the final conjugated system responsible for the dye's color-changing (leuco) properties. nih.gov

Mechanisms of Coloration and Stability in Dyeing Compositions

The coloration mechanism in oxidative dyes is a multi-step process. wikipedia.org An alkaline agent, often ammonia, opens the pores of the hair shaft, allowing the small, uncolored dye precursors, including 4-amino-3-methylphenol, to penetrate. wikipedia.org Inside the hair fiber, an oxidizing agent initiates the reaction, leading to the formation of the larger, colored dye molecules which are then physically locked inside the hair structure. ulprospector.com

The stability of the resulting color is generally high due to the size of the dye molecules and their entrapment. wikipedia.org However, the stability of 4-amino-3-methylphenol itself before formulation can be a concern. Like many aminophenols, it is susceptible to oxidation when exposed to air, which can cause discoloration of the raw material. researchgate.net Studies have shown that 4-amino-3-methylphenol can be unstable in aqueous solutions, with significant degradation observed over time. europa.eu This necessitates careful handling and storage, and it is often used as a salt to improve stability. researchgate.netgoogle.com

Intermediates in Agrochemical Production

Beyond dyes, 4-amino-3-methylphenol is identified as a necessary intermediate in the synthesis of plant protection products, highlighting its role in the agrochemical industry. google.comgoogle.comsncl.com Its reactive nature allows it to serve as a starting point for building more complex molecules with pesticidal or herbicidal properties. The specific pathways and resulting agrochemical products are often proprietary, but the compound's utility as a versatile chemical building block is well-established in patent literature.

Contributions to Materials Science and Polymer Chemistry

The applications of 4-amino-3-methylphenol extend into advanced materials science, where it is used in the creation of high-performance polymers and is noted for its role in manufacturing carbon fiber. google.comgoogle.com

Precursors for Specialty Resins

High-quality 4-amino-3-methylphenol is utilized in the preparation of high-end specialty resins. google.comgoogle.com Aminophenols are known precursors for heat-resistant resins such as polybenzoxazoles (PBOs). koreascience.krgoogle.com The synthesis of PBOs typically involves the reaction of bis-o-aminophenols with diacid chlorides to form a poly(o-hydroxyamide) (PHA) precursor. researchgate.net This PHA polymer is then thermally treated, causing a cyclization reaction that forms the highly stable oxazole (B20620) ring, resulting in the final PBO resin. koreascience.krresearchgate.net

These resins are sought after for applications in the electronics and aerospace industries due to their excellent thermal stability, mechanical strength, and dielectric properties. kajay-remedies.comgoogle.com The structure of 4-amino-3-methylphenol makes it a suitable candidate for creating monomers used in these polymerization processes.

Role in Carbon Fiber Manufacturing

Patents explicitly mention the use of high-quality 4-amino-3-methylphenol in the preparation of carbon fiber. google.comgoogle.com While the precise role is not detailed in the available public literature, compounds of this nature can be involved in several stages of carbon fiber production. They can be used to synthesize the precursor polymer fibers (like specialized polyamides or other heat-resistant polymers) which are then carbonized. Alternatively, they may be used in the surface treatment or sizing of the carbon fibers to improve their adhesion to matrix materials in composite applications.

Interactive Data Table: Properties of 4-Amino-3-methylphenol

| Property | Value | Source |

| IUPAC Name | 4-amino-3-methylphenol | nih.govnist.gov |

| Synonyms | 4-Amino-m-cresol, 2-Amino-5-hydroxytoluene | sigmaaldrich.commendelchemicals.com |

| CAS Number | 2835-99-6 | nist.govsigmaaldrich.com |

| Molecular Formula | C₇H₉NO | nist.govsigmaaldrich.com |

| Molecular Weight | 123.15 g/mol | nih.govmendelchemicals.com |

| Appearance | Solid, Pale yellow/Brown powder | ontosight.aiechemi.com |

| Melting Point | 176-179 °C | nist.govsigmaaldrich.com |

Non-Clinical Research on Antioxidant Properties of Substituted Aminophenols

Substituted aminophenols are a class of aromatic compounds containing both amino and hydroxyl functional groups, which are known to confer antioxidant properties. Their ability to scavenge free radicals and inhibit oxidative processes has been the subject of various non-clinical research studies. The antioxidant capacity is significantly influenced by the number and position of these functional groups on the aromatic ring, as well as the nature of other substituents.

Aromatic amines and aminophenols are recognized as effective antioxidants due to their electron-donating substituents, which can form resonance-stabilized radicals. jst.go.jp The amino group is generally considered more effective than the hydroxyl group in this capacity. jst.go.jp Research indicates that the antioxidant mechanism can involve hydrogen atom transfer (HAT) or electron transfer (ET). In the context of scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, phenolic compounds tend to be more active than anilines because the bond dissociation energy of the O-H bond is lower than that of the N-H bond, facilitating easier hydrogen atom donation. researchgate.net Conversely, in assays measuring hydrogen peroxide scavenging activity, anilines have shown greater activity due to their reduction properties. researchgate.net

The relative positioning of the amino and hydroxyl groups is a critical determinant of antioxidant activity. Studies have shown that ortho- and para-substituted aminophenols are more potent antioxidants than their meta-isomers. researchgate.net The higher activity of the ortho-isomers is often attributed to their ability to form stable intramolecular hydrogen bonds, which enhances their radical-scavenging capacity. researchgate.netfrontiersin.org

Several studies have explored the structure-activity relationships of various substituted aminophenols:

p-Aminophenol and its Derivatives: Research on p-aminophenol (p-AP) has demonstrated its strong antioxidant and radical-scavenging activities. jst.go.jp A study comparing p-AP with its O-sulfated conjugate (p-APS) found that p-APS retained comparable antioxidant activity to the unsulfated form. nih.gov This suggests that sulfation at the hydroxyl group does not necessarily diminish the antioxidant potential when an active amino group is present. nih.gov In contrast, acetaminophen (B1664979) (APAP), where the amino group is acetylated, showed significantly lower radical scavenging activity than p-AP. jst.go.jp

Alkylaminophenols and Acylaminophenols: Investigations into novel p-alkylaminophenols and p-acylaminophenols have revealed differing antioxidant behaviors. p-Alkylaminophenols demonstrated superoxide (B77818) scavenging activities, whereas p-acylaminophenols did not. nih.gov However, certain p-alkylaminophenols were effective inhibitors of lipid peroxidation. nih.gov The study also noted that increasing the length of the alkyl chain on the amino group led to a decrease in superoxide trapping ability. nih.gov

Sterically Hindered Aminophenols: A comparative kinetic study identified 2-amino-4-tert-butylphenol (B71990) (ATBP) as a highly effective antioxidant, comparable to the well-known antioxidant quercetin. nih.gov The presence of bulky substituents, such as tert-butyl groups, can influence the antioxidant capacity.

o-Aminophenol Derivatives: The synthesis and evaluation of certain o-aminophenol derivatives have shown promising antioxidant activity, with measured SC50 values (the concentration required to scavenge 50% of free radicals) indicating potent effects. hdujs.edu.vndlu.edu.vn Research into ortho-aminophenol derivatives has also highlighted their role as potential inhibitors of ferroptosis, a form of iron-dependent cell death linked to lipid peroxidation. nih.gov

While the antioxidant properties of numerous substituted aminophenols have been characterized, specific non-clinical research focusing solely on the antioxidant profile of 4-Amino-3-(methylamino)phenol is not extensively documented in the reviewed scientific literature. However, based on the general principles of structure-activity relationships in this compound class, its antioxidant potential would likely be influenced by the para-position of the primary amino group and the presence of the methylamino group at the meta-position relative to the hydroxyl group.

Antioxidant Activity of Various Substituted Aminophenols

| Compound/Class | Assay/Model | Key Findings | Citations |

| p-Aminophenol (p-AP) | DPPH radical scavenging | Strong antioxidant activity noted. | jst.go.jp |

| p-Aminophenol-O-sulfate (p-APS) | DPPH radical scavenging; Cellular O2- radical generation | Displayed comparable antioxidant activity to unsulfated p-AP. | nih.gov |

| Acetaminophen (APAP) | DPPH radical scavenging | Approximately 126-times lower antioxidant capacity than p-AP. | nih.gov |

| p-Alkylaminophenols | Superoxide scavenging; Lipid peroxidation | Exhibited superoxide scavenging activity; inhibited lipid peroxidation. Longer alkyl chains reduced superoxide trapping. | nih.gov |

| p-Acylaminophenols | Superoxide scavenging; Lipid peroxidation | Did not exhibit superoxide scavenging and were poor lipid peroxidation inhibitors. | nih.gov |

| 2-Amino-4-tert-butylphenol (ATBP) | Methemalbumin-H2O2 oxidation inhibition | Demonstrated high antioxidant efficiency, with an inhibition constant (Ki) of 1.26x10⁻⁴ M. | nih.gov |

| o-Aminophenol Derivatives | DPPH radical scavenging | Synthesized derivatives exhibited antioxidant activity with SC50 values of 12.23 µg/mL and 22.96 µg/mL. | hdujs.edu.vndlu.edu.vn |

| Phenolic vs. Anilinic Compounds | DPPH & H2O2 scavenging | Phenolics were more active in DPPH assay (lower O-H BDE). Anilines were more active in H2O2 scavenging (reduction properties). | researchgate.net |

Environmental Fate and Transport of 4 Amino 3 Methylamino Phenol

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

4-Amino-3-(methylamino)phenol is not a naturally occurring substance. Its presence in the environment is primarily linked to industrial activities. The compound can be introduced into aquatic and terrestrial systems through industrial wastewater discharges and improper disposal of waste materials. google.com While specific monitoring data on the concentrations of this compound in various environmental compartments like rivers, lakes, or soils are not extensively documented in publicly available literature, its potential for environmental release from manufacturing sites is a recognized concern. The distribution of this compound in the environment would be governed by its physicochemical properties, such as its water solubility and potential for adsorption to soil particles.

Biotransformation and Biodegradation Pathways in Microorganisms and Plants

Direct studies on the biotransformation and biodegradation of this compound are limited. However, the scientific community has investigated the breakdown of structurally similar compounds, such as other aminophenols and substituted phenols, providing insights into the likely metabolic pathways.

Microorganisms, particularly bacteria, are known to be instrumental in the degradation of aromatic compounds. For instance, species of Pseudomonas and Burkholderia have been shown to degrade compounds like 5-(pentafluorosulfanyl) 2-aminophenol (B121084) and 4-chloro-2-aminophenol. nih.govresearchgate.netnih.govresearchgate.net The biodegradation of these analogous compounds often involves key enzymatic reactions. A common initial step is deamination, the removal of the amino group, which can lead to the formation of catechol or substituted catechol derivatives. researchgate.netnih.govresearchgate.net These catechols are then susceptible to ring cleavage by dioxygenase enzymes, breaking open the aromatic ring and leading to the formation of aliphatic intermediates that can be further metabolized and eventually mineralized to carbon dioxide and water. researchgate.netresearchgate.net

For example, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. proceeds through the formation of chlorohydroquinone, which is then dehalogenated to hydroquinone (B1673460) before ring cleavage. nih.gov Similarly, studies on 4-aminophenol (B1666318) have shown its conversion to 1,2,4-trihydroxybenzene, which then undergoes ring cleavage. Based on these analogous pathways, it is plausible that the biodegradation of this compound would proceed through similar hydroxylation and deamination steps, followed by aromatic ring cleavage. The presence of the methylamino group may influence the specific enzymes and intermediate products involved.

Abiotic Degradation Mechanisms in the Environment

In addition to biological processes, this compound can be degraded in the environment through abiotic mechanisms, primarily photolysis and chemical transformation.

Photolytic Degradation Studies

Chemical Transformation under Environmental Conditions

This compound is known to be unstable in aqueous environments. A report by the European Commission's Scientific Committee on Consumer Products (SCCP) provides data on its degradation. europa.eu The compound shows significant degradation over time in aqueous solutions.

| Condition | Degradation | Time Frame |

| Aqueous medium at 25°C | 30% loss | 48 hours |

| Aqueous medium at 50°C | >50% loss | 48 hours |

| Phosphate buffer (0.3%, pH 5.9) at room temperature | Linear degradation to 71% | 7 days |

| Water/acetone (4% w/v) at room temperature | Linear degradation to 81% | 7 days |

This interactive data table is based on data from the SCCP report. europa.eu

This instability indicates that hydrolysis and oxidation are likely important chemical transformation pathways for this compound under typical environmental conditions. The rate of degradation is influenced by temperature and the chemical composition of the water.

Ecotoxicological Research on Non-Human Organisms (excluding human health)

The ecotoxicological profile of this compound is of significant concern due to its potential to harm aquatic life. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound as very toxic to aquatic life, with long-lasting effects. nih.gov This classification is based on data submitted to regulatory agencies like the European Chemicals Agency (ECHA).

The ECHA registration dossier for 4-amino-m-cresol (a synonym for this compound) provides specific ecotoxicity data from studies conducted on various aquatic organisms. europa.eu

| Organism | Test Type | Endpoint | Value (mg/L) |

| Fish (Danio rerio) | 96-hour acute toxicity | LC50 | 0.1 - 1.0 |

| Invertebrate (Daphnia magna) | 48-hour acute toxicity | EC50 | 0.1 - 1.0 |

| Algae (Pseudokirchneriella subcapitata) | 72-hour growth inhibition | EC50 | 1.0 - 10 |

This interactive data table is based on data from the ECHA registration dossier. europa.eu

The LC50 (Lethal Concentration 50%) is the concentration of the chemical that is lethal to 50% of the test population, while the EC50 (Effective Concentration 50%) is the concentration that causes a specific effect in 50% of the test population (e.g., immobilization for daphnia or growth inhibition for algae). These values indicate that even at low concentrations, this compound can have significant adverse effects on fish, aquatic invertebrates, and algae, which form the base of many aquatic food webs. The high toxicity of this compound underscores the importance of controlling its release into the environment.

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-3-(methylamino)phenol, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with substituted phenols. A common approach includes:

Protection of reactive groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps.

Methylamination : Introduce the methylamino group via nucleophilic substitution or reductive amination, depending on precursor availability.

Deprotection and purification : Remove protecting groups under mild acidic/basic conditions, followed by recrystallization or column chromatography (e.g., silica gel with methanol/chloroform eluent) to achieve >95% purity .

Critical Considerations : Monitor reaction progress using TLC or HPLC to minimize side products like over-alkylated derivatives.

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Combine spectroscopic techniques:

- 1H NMR : Look for aromatic protons (δ 6.4–6.8 ppm), methylamino singlet (δ ~3.2 ppm), and amino protons (δ ~2.9 ppm).

- 13C NMR : Peaks at ~150 ppm (C-OH), ~125–135 ppm (aromatic carbons), and ~35 ppm (N-CH3).

- FTIR : Bands at ~3350 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C aromatic), and ~1250 cm⁻¹ (C-O phenolic).

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 153.1 (calculated for C7H11N2O). Cross-reference with NIST spectral data for validation .

Basic: What storage conditions are critical for maintaining this compound stability?

Methodological Answer:

- Oxidative Stability : Store under inert gas (N2/Ar) in amber vials to prevent air oxidation, which can form quinone-like byproducts.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the methylamino group.

- Temperature : Keep at 2–8°C for long-term stability. Avoid freezing aqueous solutions to prevent pH shifts .

Advanced: How is this compound employed in dual-responsive fluorescent probes for nitric oxide (NO) and glutathione (GSH)?

Methodological Answer:

The compound’s dual amine groups enable conjugation to fluorophores like BODIPY. Key mechanisms:

NO Detection : The methylamino group reacts with NO to form a diazeniumdiolate, altering fluorescence intensity.

GSH Detection : The amino group undergoes nucleophilic substitution with GSH, triggering a spectral shift.

Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.